Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate

Description

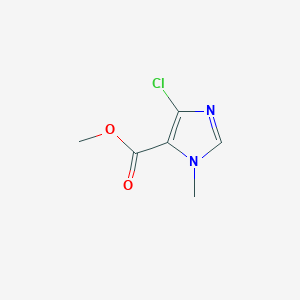

Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a chlorine atom at position 4, a methyl group at position 1, and a methyl ester moiety at position 5 of the heterocyclic ring.

Properties

Molecular Formula |

C6H7ClN2O2 |

|---|---|

Molecular Weight |

174.58 g/mol |

IUPAC Name |

methyl 5-chloro-3-methylimidazole-4-carboxylate |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,1-2H3 |

InChI Key |

AYOKWZVUNXLHJR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 1H-imidazole-4-carboxylic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in several reaction types due to its ester group and aromatic imidazole ring:

Ester Hydrolysis

-

Occurs under acidic or basic conditions to yield carboxylic acid derivatives.

-

Reaction conditions: Catalyzed by acids (e.g., HCl) or bases (e.g., NaOH).

Transesterification

-

Reaction with alcohols (R-OH) under catalytic conditions (e.g., condensation agents) to form ester derivatives .

-

Example: Ethanol transesterification produces ethyl esters .

Substitution Reactions

-

Chlorine substitution at position 4 is possible using nucleophiles (e.g., ammonia, alkyl halides).

-

Reaction conditions: Often require high temperatures or catalysts like Pd/C.

Oxidation/Reduction

-

Ester groups can be oxidized or reduced to form alcohols or ketones.

-

Example: Reduction with LiAlH₄ converts esters to alcohols.

Reaction Mechanisms and Conditions

Analytical Characterization

Reaction progress and purity are monitored using:

-

IR spectroscopy to track functional group changes (e.g., ester C=O absorption).

Research Findings and Data

Studies highlight:

-

Ester hydrolysis is reversible and pH-dependent, with optimal yields under controlled conditions.

-

Transesterification with ethanol produces high-purity ethyl esters (e.g., olmesartan medoxomil precursors) .

-

Substitution reactions enable functionalization for targeted therapies .

This synthesis leverages diverse reaction pathways, making Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate a valuable intermediate in organic chemistry.

Scientific Research Applications

Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting enzyme inhibition.

Industry: The compound is utilized in the production of agrochemicals and as a catalyst in various organic reactions

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related imidazole derivatives:

Key Observations :

- Chlorine Position : The target compound’s chlorine at position 4 distinguishes it from Ethyl 5-chloro-1H-imidazole-4-carboxylate (chlorine at position 5) . This positional isomerism impacts electronic properties and reactivity.

- Ester vs.

- Substituent Effects : The 1-methyl group in the target compound enhances steric hindrance compared to unsubstituted analogs like Methyl 1H-imidazole-5-carboxylate .

Physical and Spectroscopic Properties

Melting Points and Stability:

- The compound 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () melts at 120°C, suggesting that nitro and chloromethyl substituents increase rigidity compared to ester-containing analogs .

NMR Data:

- 1H-NMR : For 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, methyl groups resonate at δ 2.51 (CH₃) and δ 3.90 (CH₃), while the chloromethyl group appears at δ 4.62 . Similar shifts are expected for the target compound’s methyl and ester groups.

- 13C-NMR : Ester carbonyl carbons in related compounds (e.g., Ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate) resonate near δ 165–170 ppm .

Biological Activity

Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug discovery, supported by relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring, which is a common structural motif in many biologically active compounds. The presence of the chloro and methyl groups on the imidazole ring contributes to its unique chemical properties and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The biological evaluation of this compound is essential to determine its efficacy against specific microbial pathogens.

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | Pending |

| This compound | Escherichia coli | Pending |

Anticancer Potential

The imidazole derivatives have been investigated for their anticancer properties. Several studies suggest that modifications in the imidazole structure can lead to enhanced activity against various cancer cell lines. For example, compounds related to this compound may inhibit cellular pathways involved in tumor growth and proliferation.

In a recent study, a related compound demonstrated significant inhibition of cancer cell lines with IC50 values ranging from 2.76 µM to 9.27 µM across different types of cancer, indicating that structural modifications can lead to increased potency against tumors .

Mechanistic Insights

The biological activity of this compound may involve interaction with specific enzymes or receptors within cells. For instance, the compound could potentially inhibit key enzymes involved in metabolic pathways or signal transduction processes critical for cell survival and proliferation.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggest it may influence nucleotide synthesis pathways, which are vital for both microbial growth and cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of imidazole derivatives:

- Synthesis and Evaluation : A recent study synthesized several imidazole derivatives and evaluated their antimicrobial activities against clinical isolates. The findings highlighted the importance of structural modifications in enhancing biological activity .

- Anticancer Activity : Another study focused on the anticancer properties of imidazole derivatives, demonstrating that certain substitutions could significantly enhance their efficacy against various cancer cell lines .

- Enzyme Inhibition : Research has indicated that compounds similar to this compound may serve as inhibitors for specific enzymes involved in cancer metabolism, providing avenues for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.